4-Isopropoxybenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

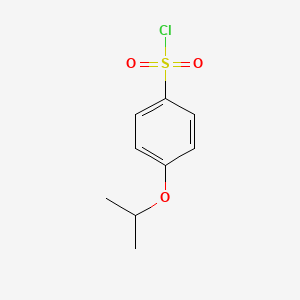

2D Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yloxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWCRHKAQNFJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624849 | |

| Record name | 4-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98995-40-5 | |

| Record name | 4-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(propan-2-yloxy)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropoxybenzenesulfonyl chloride (CAS 98995-40-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Isopropoxybenzenesulfonyl chloride, a key intermediate in organic synthesis with significant potential in medicinal chemistry. This document details its physicochemical properties, synthesis, and reactivity, along with its applications in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid at room temperature. It is characterized by the presence of an isopropoxy group and a sulfonyl chloride functional group attached to a benzene ring. These features make it a valuable reagent for introducing the 4-isopropoxybenzenesulfonyl moiety into various molecular scaffolds.

| Property | Value | Reference(s) |

| CAS Number | 98995-40-5 | [1][2] |

| Molecular Formula | C₉H₁₁ClO₃S | [1][2] |

| Molecular Weight | 234.70 g/mol | [1] |

| Appearance | White to cream or pale yellow to pale orange crystals or powder | [1] |

| Melting Point | 30-41 °C | [1] |

| Boiling Point | 112-113 °C at 0.01 mmHg | [1] |

| Solubility | Soluble in toluene | [1] |

| IUPAC Name | 4-(propan-2-yloxy)benzene-1-sulfonyl chloride | [1] |

| SMILES | CC(C)OC1=CC=C(C=C1)S(Cl)(=O)=O | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the chlorosulfonation of isopropoxybenzene. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid as the sulfonating and chlorinating agent.

Experimental Protocol: Synthesis via Chlorosulfonation

This protocol is adapted from a general procedure for the synthesis of analogous substituted benzenesulfonyl chlorides.[2]

Materials:

-

Isopropoxybenzene

-

Chlorosulfonic acid

-

Sodium sulfate (anhydrous)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add isopropoxybenzene (1.0 equivalent) and anhydrous sodium sulfate (0.1 equivalents).

-

Cool the mixture to below 10 °C in an ice bath.

-

Slowly add chlorosulfonic acid (3.0 equivalents) dropwise from the dropping funnel, maintaining the reaction temperature between 15-20 °C. The addition should take approximately 2.5-3.0 hours.

-

After the addition is complete, continue stirring the reaction mixture at 15-20 °C for an additional 2 hours.

-

In a separate beaker, prepare a mixture of crushed ice and water.

-

Slowly and carefully pour the reaction mixture into the ice-water mixture with vigorous stirring, ensuring the temperature remains below 15 °C.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Caption: Synthesis of this compound.

Reactivity and Applications in Organic Synthesis

This compound is a versatile reagent, primarily used for the synthesis of sulfonamides and sulfonate esters. The electron-withdrawing nature of the sulfonyl chloride group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This reaction, a variation of the Hinsberg test, is fundamental in medicinal chemistry for the creation of a diverse range of biologically active molecules.[3]

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous dichloromethane

-

Pyridine or triethylamine (1.5 - 2.0 equivalents)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine in anhydrous dichloromethane.

-

Add pyridine or triethylamine to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled amine solution over 15-30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure N-substituted 4-isopropoxybenzenesulfonamide.

Caption: General synthesis of sulfonamides.

Biological Significance and Potential Therapeutic Applications

Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. The 4-isopropoxybenzenesulfonyl moiety can be incorporated into various scaffolds to modulate their physicochemical and pharmacological properties.

Derivatives of benzenesulfonamide are known to act as inhibitors of several key enzymes involved in pathological processes. Notably, they are potent inhibitors of carbonic anhydrases, cyclooxygenases (COX), and lipoxygenases (LOX).[4]

Inhibition of the Arachidonic Acid Cascade

The arachidonic acid cascade is a critical signaling pathway that produces prostaglandins and leukotrienes, which are key mediators of inflammation. The enzymes COX-1, COX-2, and 5-LOX are central to this pathway. Inhibition of these enzymes is a common strategy for the development of anti-inflammatory drugs. Benzenesulfonamide-containing compounds have shown promise as selective inhibitors of these enzymes.

References

- 1. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 2. 4-ISOPROPYLBENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Isopropoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-isopropoxybenzenesulfonyl chloride, a key reagent in organic synthesis. The information presented is intended to support research and development activities by providing essential data on its characteristics, handling, and synthetic utility. This compound is recognized for its reactivity, primarily owing to the sulfonyl chloride group, which readily participates in nucleophilic substitution reactions for the preparation of sulfonamides and sulfonate esters.[1] The isopropoxy group influences its solubility in organic solvents and modulates its reactivity and stability.[1]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are critical for designing experiments, performing safety assessments, and ensuring proper storage and handling.

| Property | Value | Source(s) |

| CAS Number | 98995-40-5 | [2][3][4] |

| Molecular Formula | C₉H₁₁ClO₃S | [2][3][4] |

| Molecular Weight | 234.7 g/mol | [2] |

| Appearance | White to light orange, powder or crystalline solid.[2][3] | [2][3] |

| Melting Point | 30-41°C | [2][3][4] |

| Boiling Point | 112°C at 0.01 mmHg | [2] |

| Density (Predicted) | 1.279 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in Toluene | [2] |

| Storage Conditions | 2-8°C, under an inert atmosphere. | [2] |

| Sensitivity | Moisture sensitive. | [2] |

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not publicly detailed, the following outlines standard laboratory protocols for determining the key physical properties listed above.

Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes.

-

Procedure:

-

A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting range (30-41°C).

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is reported as the melting point.

-

Boiling Point Determination (Microscale Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. Since this compound has a high boiling point, this is typically measured under reduced pressure to prevent decomposition.

-

Apparatus: Small test tube, thermometer, a sealed capillary tube (inverted), heating bath (oil bath), vacuum source, and manometer.

-

Procedure:

-

A small amount of the liquid sample is placed in a test tube.

-

A small capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The apparatus is connected to a vacuum line, and the pressure is lowered to the desired level (e.g., 0.01 mmHg).

-

The test tube is slowly heated in an oil bath.

-

As the temperature rises, bubbles will emerge from the inverted capillary. The heat is adjusted until a steady stream of bubbles is observed.

-

The heat is then slightly reduced. The temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.

-

Purity Assay (Gas Chromatography - GC)

-

Principle: Gas chromatography separates volatile compounds in a mixture. The area under a peak is proportional to the amount of the corresponding compound present.

-

Apparatus: Gas chromatograph with a Flame Ionization Detector (FID), appropriate capillary column (e.g., non-polar or medium-polarity), autosampler.

-

Procedure:

-

A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., toluene).

-

The GC oven temperature, injector temperature, and detector temperature are set according to a validated method. Carrier gas flow is stabilized.

-

A known volume of the standard solution is injected to determine its retention time and response factor.

-

A sample solution of the material to be tested is prepared and injected under the same conditions.

-

The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram, often expressed as a percentage (area %).[3][4]

-

Synthetic Workflow Visualization

This compound is an arylsulfonyl chloride. The following diagram illustrates a generalized synthetic pathway for producing arylsulfonyl chlorides, which typically involves the chlorosulfonation of an aromatic precursor. This reaction is fundamental to the synthesis of many sulfonyl chloride-based reagents.

Caption: Generalized workflow for the synthesis of an arylsulfonyl chloride.

References

- 1. CAS 98995-40-5: 4-Isopropoxybenzenesulphonyl chloride [cymitquimica.com]

- 2. This compound CAS#: 98995-40-5 [m.chemicalbook.com]

- 3. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to 4-Isopropoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Isopropoxybenzenesulfonyl chloride, a versatile reagent in organic synthesis, particularly in the development of sulfonamide-based therapeutic agents. This document details its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on experimental protocols and data interpretation.

Chemical Structure and Identifiers

This compound is an organic compound featuring a benzene ring substituted with an isopropoxy group and a sulfonyl chloride functional group at the para position.

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 98995-40-5[1] |

| IUPAC Name | 4-(propan-2-yloxy)benzene-1-sulfonyl chloride[1] |

| Molecular Formula | C₉H₁₁ClO₃S[1] |

| Molecular Weight | 234.7 g/mol [2] |

| InChI Key | IJWCRHKAQNFJLT-UHFFFAOYSA-N[1] |

| SMILES | CC(C)OC1=CC=C(C=C1)S(Cl)(=O)=O[1] |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White to cream or pale yellow to pale orange crystals, crystalline powder, or lumpy solid.[1] |

| Melting Point | 30-41 °C[1] |

| Boiling Point | 112 °C at 0.01 mmHg[2] |

| Density | 1.279 ± 0.06 g/cm³ (Predicted)[2] |

| Solubility | Soluble in toluene. |

Synthesis of this compound

Reaction Scheme:

Representative Experimental Protocol:

Materials:

-

Isopropyl phenyl ether

-

Chlorosulfonic acid

-

Dichloromethane (or other inert solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, dissolve isopropyl phenyl ether (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Vigorous evolution of HCl gas will be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not widely available. The following are predicted data based on the chemical structure and analysis of closely related compounds.

4.1. 1H NMR Spectroscopy

-

Prediction:

-

~1.3-1.4 ppm (doublet, 6H): The six protons of the two methyl groups of the isopropoxy moiety, split by the adjacent methine proton.

-

~4.6-4.8 ppm (septet, 1H): The methine proton of the isopropoxy group, split by the six protons of the adjacent methyl groups.

-

~7.0-7.1 ppm (doublet, 2H): The two aromatic protons ortho to the isopropoxy group.

-

~7.8-7.9 ppm (doublet, 2H): The two aromatic protons ortho to the sulfonyl chloride group.

-

4.2. 13C NMR Spectroscopy

-

-

~22 ppm: The methyl carbons of the isopropoxy group.

-

~72 ppm: The methine carbon of the isopropoxy group.

-

~116 ppm: The aromatic carbons ortho to the isopropoxy group.

-

~130 ppm: The aromatic carbons ortho to the sulfonyl chloride group.

-

~135 ppm: The aromatic carbon attached to the sulfonyl chloride group.

-

~163 ppm: The aromatic carbon attached to the isopropoxy group.

-

4.3. Infrared (IR) Spectroscopy

-

-

~3100-3000 cm-1: Aromatic C-H stretching.

-

~2980-2850 cm-1: Aliphatic C-H stretching (from the isopropoxy group).

-

~1600-1580 cm-1 and ~1500-1450 cm-1: Aromatic C=C stretching.

-

~1380-1370 cm-1 and ~1180-1160 cm-1: Asymmetric and symmetric S=O stretching of the sulfonyl chloride group, respectively. These are typically strong and sharp peaks.

-

~1250 cm-1: Aryl-O-C stretching.

-

4.4. Mass Spectrometry

-

Prediction: [14]

-

Molecular Ion (M+): m/z = 234 and 236 in an approximate 3:1 ratio due to the 35Cl and 37Cl isotopes.

-

Major Fragments:

-

Loss of Cl: [M - 35]+ at m/z = 199.

-

Loss of SO₂Cl: [M - 99]+ at m/z = 135.

-

Loss of the isopropoxy group: [M - 59]+ at m/z = 175.

-

Loss of a propyl group from the isopropoxy moiety: [M - 43]+ at m/z = 191.

-

-

Reactivity and Experimental Protocols

This compound is a reactive compound, primarily used as an electrophile in reactions with nucleophiles. The sulfonyl chloride group is a good leaving group, facilitating nucleophilic substitution reactions.

Reaction with Amines to Form Sulfonamides

The most common application of this compound is in the synthesis of sulfonamides, which are of significant interest in medicinal chemistry.

Reaction Scheme:

Representative Experimental Protocol for Sulfonamide Synthesis:

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline)

-

Pyridine or triethylamine

-

Dichloromethane

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve the amine (1 equivalent) and pyridine (1.5 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in dichloromethane dropwise.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

-

Dilute the reaction mixture with dichloromethane and wash with 1 M HCl to remove excess pyridine.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by recrystallization or column chromatography.

Logical Workflow and Relationships

The following diagram illustrates the logical flow from starting materials to the synthesis and subsequent reaction of this compound.

Figure 2: Synthesis and reaction workflow for this compound.

Safety Information

This compound is a corrosive and moisture-sensitive compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

-

Causes severe skin burns and eye damage.

-

May be corrosive to metals.

-

Suspected of causing genetic defects.

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant safety data sheets (SDS) before handling this chemical.

References

- 1. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 4. 4-ISOPROPYLBENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. chem.uoi.gr [chem.uoi.gr]

- 9. compoundchem.com [compoundchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Benzenesulfonyl chloride, 4-chloro- [webbook.nist.gov]

Core Properties of 4-Isopropoxybenzenesulfonyl Chloride

An In-depth Technical Guide to 4-Isopropoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry. The document details its chemical and physical properties, a representative synthesis protocol, its applications in drug discovery, and relevant biological pathways that its derivatives may target.

This compound is an aromatic sulfonyl chloride compound. The presence of the isopropoxy group and the reactive sulfonyl chloride moiety makes it a valuable building block for introducing the 4-isopropoxybenzenesulfonyl group into various molecules, particularly in the development of new therapeutic agents and materials.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Weight | 234.70 g/mol | [2] |

| Molecular Formula | C₉H₁₁ClO₃S | [2][3] |

| CAS Number | 98995-40-5 | [3] |

| IUPAC Name | 4-(propan-2-yloxy)benzene-1-sulfonyl chloride | [2][3] |

| Physical State | Solid (Crystals, crystalline powder, or lumpy solid) | [3] |

| Appearance | White to cream or pale yellow to pale orange | [3] |

| Melting Point | 30-41 °C | [3] |

| Purity (Typical) | ≥95.0% | [3] |

| SMILES | CC(C)OC1=CC=C(C=C1)S(Cl)(=O)=O | [2][3] |

Synthesis of this compound

The synthesis of arylsulfonyl chlorides can be achieved through various methods, with the most common being the direct reaction of an aromatic compound with chlorosulfonic acid.[1] Below is a detailed experimental protocol adapted from a procedure for the structurally similar 4-isopropylbenzenesulfonyl chloride.[4]

Experimental Protocol: Chlorosulfonation of Isopropyl Phenyl Ether

Objective: To synthesize this compound via electrophilic aromatic substitution on isopropyl phenyl ether using chlorosulfonic acid.

Materials:

-

Isopropyl phenyl ether

-

Chlorosulfonic acid

-

Anhydrous sodium sulfate (optional, as a catalyst to suppress side reactions)[4]

-

Ice-water mixture

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Ice bath.

-

Separatory funnel.

-

Standard laboratory glassware.

Procedure:

-

Reaction Setup: In a 1000 mL three-necked flask, add isopropyl phenyl ether (1 mole equivalent). If used, add a catalytic amount of anhydrous sodium sulfate (e.g., 0.05 mole equivalent).[4]

-

Cooling: Cool the flask in an ice bath to below 10°C with continuous stirring.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (approx. 3 mole equivalents) dropwise from the dropping funnel. Maintain the internal reaction temperature between 15-20°C throughout the addition.[4] The addition should take approximately 2.5-3.0 hours.[4]

-

Reaction: After the addition is complete, allow the reaction to stir at 15-20°C for an additional 2 hours.[4]

-

Quenching: Prepare a beaker with a large volume of an ice-water mixture (e.g., 150g for a 72g starting material scale).[4] While stirring the ice-water vigorously, slowly pour the reaction mixture into it, ensuring the temperature of the quench mixture remains below 15°C.[4]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate for 30 minutes.[4] Collect the lower organic layer, which contains the product. Extract the aqueous layer with dichloromethane.

-

Work-up: Combine the organic layers. Wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or distillation under reduced pressure.

Applications in Drug Development and Organic Synthesis

Benzenesulfonyl chlorides are foundational reagents in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities.[5] Consequently, this compound serves as a crucial intermediate for creating novel sulfonamide derivatives for therapeutic applications.

-

Anticancer Agents: The sulfonamide moiety is present in numerous anticancer drugs. Derivatives of benzenesulfonamides have been shown to induce apoptosis, inhibit tumor growth, and arrest the cell cycle in various cancer cell lines.[5][6] The 4-isopropoxy group can be used to modulate the lipophilicity and binding interactions of the final compound to enhance its efficacy and pharmacokinetic profile.

-

Matrix Metalloproteinase (MMP) Inhibitors: MMPs are enzymes involved in tissue remodeling and are often overexpressed in cancer, contributing to metastasis. 4-Phenoxybenzenesulfonyl derivatives have been successfully designed as potent MMP-2 and MMP-9 inhibitors, which significantly suppress cancer cell migration and invasion.[7] this compound is a key starting material for synthesizing analogous inhibitors.

-

Antimicrobial Agents: Sulfonamides, or "sulfa drugs," are well-known for their antibacterial properties. Research continues into new benzenesulfonamide derivatives to combat antibiotic resistance, with studies showing activity against various bacterial and fungal strains.[8][9]

The general reaction to form a sulfonamide is depicted in the workflow diagram below.

References

- 1. 3-Isopropoxybenzene-1-sulfonyl chloride | 69129-61-9 | Benchchem [benchchem.com]

- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Isopropoxybenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-isopropoxybenzenesulfonyl chloride, a key reagent and intermediate in organic synthesis and drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to perform their own analyses.

Chemical Structure

Caption: Chemical structure of this compound.

Predicted Spectral Data

The following tables summarize the predicted NMR, IR, and MS spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | Doublet (d) | 2H | Aromatic H (ortho to SO₂Cl) |

| 7.00 | Doublet (d) | 2H | Aromatic H (ortho to O-iPr) |

| 4.65 | Septet (sept) | 1H | O-CH(CH₃)₂ |

| 1.35 | Doublet (d) | 6H | O-CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 162.5 | Aromatic C-O |

| 136.0 | Aromatic C-S |

| 129.5 | Aromatic CH (ortho to SO₂Cl) |

| 115.0 | Aromatic CH (ortho to O-iPr) |

| 71.0 | O-CH(CH₃)₂ |

| 21.8 | O-CH(CH₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2985-2940 | Medium-Strong | Aliphatic C-H stretch |

| 1595, 1490 | Medium-Strong | Aromatic C=C stretch |

| 1380-1360 | Strong | SO₂ asymmetric stretch |

| 1260 | Strong | Aryl-O stretch |

| 1180-1160 | Strong | SO₂ symmetric stretch |

| 600-500 | Medium | S-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

| m/z | Relative Intensity (%) | Assignment |

| 234/236 | 40/13 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 199 | 100 | [M - Cl]⁺ |

| 157 | 80 | [M - Cl - C₃H₆]⁺ |

| 135 | 30 | [C₇H₇O₂S]⁺ |

| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | 50 | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid arylsulfonyl chloride like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, clean spatula tip amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance or Absorbance.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-500.

-

Inlet Temperature: 250 °C.

-

Source Temperature: 230 °C.

-

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the structural correlations for NMR data.

An In-depth Technical Guide to the Safety and Handling of 4-Isopropoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Isopropoxybenzenesulfonyl chloride, a chemical intermediate crucial in various research and development applications. Due to its hazardous nature, strict adherence to safety protocols is essential to ensure the well-being of laboratory personnel and the protection of the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to implement appropriate safety measures.

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

-

H302: Harmful if swallowed.[2]

-

H402: Harmful to aquatic life.[2]

Hazard Pictograms:

corrosive, irritant, health hazard, environment

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 98995-40-5 | [1][5][6][7] |

| Molecular Formula | C9H11ClO3S | [1][6] |

| Molecular Weight | 234.70 g/mol | [1] |

| Appearance | White to cream or pale yellow to pale orange crystals, powder, or lumpy solid. | [6] |

| Melting Point | 30-41°C | [6] |

| Purity | ≥95.0% | [4][6] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are paramount in minimizing exposure to this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9][10]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][10][11][12]

Personal Protective Equipment (PPE):

| PPE Type | Specifications |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][13] A face shield may be necessary for splash protection.[12][14] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[8][9][11][13] Impervious gloves are recommended.[14] |

| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][13] |

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.

Handling:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][8][15]

-

Do not eat, drink, or smoke when using this product.[2]

-

Handle under an inert atmosphere as the substance is moisture-sensitive.[8][15]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4][8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][2][4] If not breathing, give artificial respiration.[1][4] Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately take off all contaminated clothing.[1][2] Rinse the skin with water or shower for at least 15 minutes.[1][4] Seek immediate medical attention.[1][2][4] |

| Eye Contact | Rinse cautiously with water for several minutes.[1][2][4] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][4] Seek immediate medical attention.[1][2][4] |

| Ingestion | Rinse mouth.[1][2][4] Do NOT induce vomiting.[1][2][4] Seek immediate medical attention.[1][2][14] |

Accidental Release Measures

In the event of a spill, a systematic and safe response is necessary to mitigate the hazard.

Protocol for Accidental Release:

-

Evacuate: Evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Personal Protection: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.[4]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[4]

-

Cleanup: For solid spills, sweep up and shovel into a suitable container for disposal.[15] For liquid spills, absorb with an inert material and place into a suitable disposal container.[4]

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[1][4]

-

Environmental Protection: Prevent the product from entering drains, other waterways, or soil.[4]

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use water spray, dry chemical, carbon dioxide, or chemical foam.[4]

Specific Hazards Arising from the Chemical:

-

During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4]

-

Hazardous combustion products may include carbon oxides, hydrogen chloride, and sulfur oxides.[4]

Advice for Firefighters:

-

As in any fire, wear a NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus and full protective gear.[4]

Toxicological Information

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[1][4] Do not allow the product to enter drains or waterways.[2][4]

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound | 98995-40-5 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.fr [fishersci.fr]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.fi [fishersci.fi]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity Profile of 4-Isopropoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile of 4-isopropoxybenzenesulfonyl chloride. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who utilize sulfonyl chlorides as key intermediates in organic synthesis. This document details the core reactivity, predicted spectroscopic characteristics, and detailed experimental protocols for reactions analogous to those of the title compound, providing a robust framework for its application in synthetic chemistry.

Core Reactivity Profile

This compound, with the CAS number 98995-40-5, is an aromatic sulfonyl chloride that serves as a versatile reagent for the introduction of the 4-isopropoxybenzenesulfonyl moiety into a wide range of molecules. Its reactivity is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to attack by various nucleophiles. The isopropoxy group at the para position exerts an electron-donating effect through resonance, which can modulate the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.

The principal reactions of this compound involve nucleophilic substitution at the sulfonyl group, leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids. These reactions are fundamental in the synthesis of a diverse array of compounds with applications in medicinal chemistry and materials science.

General Reactivity Scheme

Caption: General nucleophilic substitution reaction of this compound.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely available in the public domain, its properties can be reliably predicted based on data from closely related analogs.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₁ClO₃S |

| Molecular Weight | 234.70 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 30-35 °C[1] |

| Boiling Point | 112 °C at 0.01 mmHg[1] |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Toluene), reacts with protic solvents. |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds such as 4-alkoxy and 4-alkylbenzenesulfonyl chlorides.

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.85-7.95 (d, 2H): Aromatic protons ortho to the SO₂Cl group.

-

δ 6.95-7.05 (d, 2H): Aromatic protons meta to the SO₂Cl group.

-

δ 4.60-4.75 (sept, 1H): Methine proton of the isopropoxy group.

-

δ 1.35-1.45 (d, 6H): Methyl protons of the isopropoxy group.

¹³C NMR (CDCl₃, 100 MHz):

-

δ 162.5: Aromatic carbon attached to the isopropoxy group.

-

δ 135.0: Aromatic carbon attached to the SO₂Cl group.

-

δ 129.5: Aromatic carbons ortho to the SO₂Cl group.

-

δ 115.0: Aromatic carbons meta to the SO₂Cl group.

-

δ 71.0: Methine carbon of the isopropoxy group.

-

δ 21.8: Methyl carbons of the isopropoxy group.

FT-IR (KBr, cm⁻¹):

-

3100-3000: Aromatic C-H stretch.

-

2980-2850: Aliphatic C-H stretch.

-

1595, 1490: Aromatic C=C stretch.

-

1380, 1170: Asymmetric and symmetric S=O stretch of the sulfonyl chloride.

-

1250: Aryl-O stretch.

-

600-500: C-S and S-Cl stretch.

Mass Spectrometry (EI):

-

M⁺ at m/z 234/236: Corresponding to the isotopic pattern of chlorine.

-

Key Fragments: Loss of Cl (m/z 199), loss of SO₂Cl (m/z 135), and fragments corresponding to the isopropoxybenzene cation.

Synthesis of this compound

Experimental Protocol: Chlorosulfonation of Isopropoxybenzene

This protocol is based on the synthesis of analogous compounds and is expected to provide a good yield of the desired product.

Caption: Workflow for the synthesis of this compound.

Materials:

-

Isopropoxybenzene

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place isopropoxybenzene (1.0 eq) in dichloromethane.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation.

Reactivity with Nucleophiles

Reaction with Amines (Sulfonamide Formation)

This compound reacts readily with primary and secondary amines in the presence of a base to form the corresponding sulfonamides. This is one of the most important applications of this reagent.

Caption: General workflow for the synthesis of sulfonamides.

General Experimental Protocol for Sulfonamide Synthesis:

-

To a solution of the amine (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2-1.5 eq) in a solvent such as dichloromethane or tetrahydrofuran, add a solution of this compound (1.1 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude sulfonamide, which can be purified by recrystallization or column chromatography.

| Amine Type | Expected Reactivity | Typical Conditions |

| Primary Aliphatic | High | Pyridine or Et₃N, DCM, 0 °C to rt, 1-3 h |

| Secondary Aliphatic | Moderate to High | Pyridine or Et₃N, DCM, 0 °C to rt, 2-6 h |

| Primary Aromatic | Moderate | Pyridine, DCM or THF, rt to 40 °C, 4-12 h |

| Secondary Aromatic | Low | Stronger base (e.g., NaH), DMF, elevated temp. |

Reaction with Alcohols and Phenols (Sulfonate Ester Formation)

The reaction of this compound with alcohols or phenols in the presence of a base yields sulfonate esters. This reaction is particularly useful for converting hydroxyl groups into good leaving groups for subsequent nucleophilic substitution reactions.

General Experimental Protocol for Sulfonate Ester Synthesis:

-

To a stirred solution of the alcohol or phenol (1.0 eq) and pyridine (2.0-3.0 eq) in dichloromethane at 0 °C, add this compound (1.2 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 12-24 hours.

-

Dilute the reaction mixture with dichloromethane and wash with cold 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonate ester can be purified by column chromatography or recrystallization.

| Hydroxyl Source | Expected Reactivity | Typical Conditions |

| Primary Alcohols | High | Pyridine, DCM, 0 °C to rt, 4-8 h |

| Secondary Alcohols | Moderate | Pyridine, DCM, rt, 12-24 h |

| Tertiary Alcohols | Low (elimination may compete) | Pyridine, DCM, reflux, prolonged reaction time |

| Phenols | Moderate to High | Pyridine, DCM, rt, 2-6 h |

Hydrolysis

Like other sulfonyl chlorides, this compound is sensitive to moisture and undergoes hydrolysis to form the corresponding 4-isopropoxybenzenesulfonic acid. The rate of hydrolysis is dependent on the solvent, temperature, and pH. The presence of the electron-donating isopropoxy group is expected to slightly decrease the rate of hydrolysis compared to unsubstituted benzenesulfonyl chloride.

Caption: Hydrolysis reaction of this compound.

Applications in Drug Development and Medicinal Chemistry

The 4-isopropoxybenzenesulfonamide moiety is a valuable scaffold in medicinal chemistry. The isopropoxy group can enhance lipophilicity and modulate the pharmacokinetic properties of a drug candidate. Sulfonamides derived from this compound have been investigated for a range of biological activities, including as enzyme inhibitors and receptor antagonists. The ability to readily synthesize a library of sulfonamides from this reagent makes it a valuable tool in structure-activity relationship (SAR) studies.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its reactivity is dominated by nucleophilic substitution at the sulfonyl center, providing straightforward access to a wide variety of sulfonamides and sulfonate esters. While specific experimental data for this compound is limited, its reactivity profile can be reliably predicted from its structural analogs. The detailed protocols and compiled data in this guide provide a solid foundation for the effective utilization of this compound in research and development.

References

An In-depth Technical Guide to the Solubility of 4-Isopropoxybenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-isopropoxybenzenesulfonyl chloride, a key intermediate in the synthesis of various compounds, particularly sulfonamides. This document outlines its qualitative solubility in different organic solvents, provides a general experimental protocol for solubility determination, and illustrates its utility in synthetic chemistry.

Introduction to this compound

This compound is an organic compound featuring a sulfonyl chloride functional group attached to a benzene ring substituted with an isopropoxy group. This structure, particularly the isopropoxy group, influences its solubility in organic solvents and its reactivity.[1] It is a versatile reagent in organic synthesis, primarily used in the preparation of sulfonamides and other derivatives through nucleophilic substitution reactions.[1]

Chemical Structure:

Physical Properties:

| Property | Value | Reference |

| CAS Number | 98995-40-5 | [2] |

| Molecular Formula | C9H11ClO3S | [1] |

| Molecular Weight | 234.7 g/mol | [2] |

| Appearance | White to light yellow/orange powder or crystals | [2][3] |

| Melting Point | 30-35 °C | [2][4] |

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and solubility information for analogous compounds provide valuable insights.

Qualitative Solubility of this compound:

| Solvent Type | Solvent Example | Solubility | Reference |

| Aromatic Hydrocarbon | Toluene | Soluble | [2] |

The presence of the isopropoxy group generally enhances its solubility in organic solvents.[1] For structurally similar compounds like 4-methoxybenzenesulfonyl chloride and toluenesulfonyl chloride, the following trends are observed and can be extrapolated to this compound:

-

Polar Solvents: Generally soluble in polar aprotic solvents. Compounds like 4-methoxybenzenesulfonyl chloride are soluble in alcohols.[5]

-

Non-Polar Solvents: Expected to have some solubility in non-polar solvents due to the benzene ring and isopropoxy group, though potentially limited in very non-polar solvents like hexane.[5]

-

Halogenated Solvents: Similar compounds like toluenesulfonyl chloride are soluble in chloroform.[6]

-

Ketones: Acetone is a good solvent for analogous sulfonyl chlorides.[6]

-

Water: Sulfonyl chlorides have low solubility in water, which can protect them from hydrolysis, allowing for their precipitation from aqueous reaction mixtures.[7][8]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental workflow outlines a general method for determining the solubility of this compound in a specific organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted solution using a pre-calibrated HPLC method to determine the concentration of this compound.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

-

Diagram of Experimental Workflow:

Caption: Experimental workflow for determining the solubility of this compound.

Application in Synthesis: Preparation of Sulfonamides

A primary application of this compound is in the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry. The sulfonyl chloride group is highly reactive towards nucleophiles like amines.

General Reaction Scheme:

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide bond.

Diagram of Synthetic Pathway:

Caption: Reaction pathway for the synthesis of sulfonamides from this compound.

Conclusion

While specific quantitative solubility data for this compound remains limited in readily accessible literature, its qualitative solubility profile can be inferred from its chemical structure and by comparison with analogous compounds. It is generally soluble in aromatic hydrocarbons and is expected to be soluble in a range of common organic solvents, with limited solubility in water. For applications requiring precise solubility values, a standardized experimental protocol, such as the one detailed in this guide, should be employed. The utility of this compound as a precursor for sulfonamides underscores the importance of understanding its solubility to optimize reaction conditions in drug discovery and development.

References

- 1. CAS 98995-40-5: 4-Isopropoxybenzenesulphonyl chloride [cymitquimica.com]

- 2. This compound CAS#: 98995-40-5 [m.chemicalbook.com]

- 3. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Isopropoxybenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Isopropoxybenzenesulfonyl Chloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-isopropoxybenzenesulfonyl chloride (CAS No. 98995-40-5), a versatile reagent in organic synthesis. While a singular moment of discovery is not prominent in the scientific literature, its history is defined by its synthesis and application as a key intermediate. This document details its physicochemical properties, provides robust experimental protocols for its synthesis and the preparation of its precursor, and explores its applications, particularly in the formation of sulfonamides for potential therapeutic use. The guide is structured to be a practical resource for researchers, offering quantitative data in accessible tables and procedural workflows visualized with diagrams.

Introduction

This compound is an aromatic sulfonyl chloride characterized by an isopropoxy substituent at the para position. The reactivity of the sulfonyl chloride functional group makes it a valuable electrophile for the synthesis of sulfonamides and sulfonate esters.[1] The isopropoxy group modulates the compound's lipophilicity and electronic properties, influencing its reactivity and the characteristics of its derivatives.[1] This guide elucidates the synthetic pathways to this compound and its role in constructing more complex molecules relevant to pharmaceutical and chemical research.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 98995-40-5 | [2] |

| Molecular Formula | C₉H₁₁ClO₃S | [2] |

| Molecular Weight | 234.70 g/mol | |

| Melting Point | 30-35 °C | [2] |

| Boiling Point | 112 °C at 0.01 mmHg | [2] |

| Density (Predicted) | 1.279 ± 0.06 g/cm³ | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Solubility | Soluble in toluene | [2] |

-

¹H NMR: Expect signals corresponding to the isopropyl group (a doublet and a septet), and two doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.

-

IR Spectroscopy: Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group (typically around 1380 and 1180 cm⁻¹), and C-O stretching for the ether linkage.

-

Mass Spectrometry: The molecular ion peak would be expected, along with fragmentation patterns corresponding to the loss of chlorine and the sulfonyl chloride group.

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process, starting with the preparation of its precursor, 4-isopropoxybenzene (also known as isopropyl phenyl ether).

Step 1: Synthesis of 4-Isopropoxybenzene (Precursor)

The most common method for the synthesis of 4-isopropoxybenzene is the Williamson ether synthesis, which involves the O-alkylation of phenol.

Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 4-Isopropoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a key strategy in drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted sulfonamides using 4-isopropoxybenzenesulfonyl chloride as a key reagent. The presence of the 4-isopropoxy group can modulate the physicochemical properties of the resulting sulfonamides, such as lipophilicity, which may influence their pharmacokinetic and pharmacodynamic profiles.

Applications in Medicinal Chemistry

Sulfonamides derived from this compound are of significant interest for their potential as inhibitors of key enzymes implicated in various diseases. Two prominent areas of application are the inhibition of carbonic anhydrases and protein kinases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their dysregulation is linked to several diseases. Notably, the tumor-associated isoform, carbonic anhydrase IX (CA IX), is overexpressed in many hypoxic cancers and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[1][2] Sulfonamides are classic inhibitors of CAs, and derivatives of this compound can be investigated as selective inhibitors of CA IX for anticancer therapy.[1][3]

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[4][5] Sulfonamide-containing molecules have been developed as inhibitors of this pathway. The 4-isopropoxybenzenesulfonamide scaffold can be utilized to design novel inhibitors targeting key kinases in the PI3K/Akt pathway, offering a potential therapeutic strategy for cancer treatment.[4][5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-substituted 4-isopropoxybenzenesulfonamides and for the evaluation of their biological activity.

Protocol 1: General Synthesis of N-Aryl-4-isopropoxybenzenesulfonamides

This protocol describes a general method for the reaction of this compound with primary aromatic amines to form the corresponding sulfonamides.

Materials:

-

This compound

-

Substituted primary aromatic amine (e.g., aniline, 4-chloroaniline)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary aromatic amine (1.0 eq.) in anhydrous dichloromethane.

-

Addition of Base: To the solution, add anhydrous pyridine (1.5 eq.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-aryl-4-isopropoxybenzenesulfonamide.

Protocol 2: Carbonic Anhydrase IX Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of synthesized 4-isopropoxybenzenesulfonamide derivatives against human carbonic anhydrase IX.

Materials:

-

Recombinant human carbonic anhydrase IX

-

Synthesized 4-isopropoxybenzenesulfonamide derivatives

-

4-Nitrophenyl acetate (substrate)

-

HEPES buffer (pH 7.4)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Compound Preparation: Prepare stock solutions of the synthesized sulfonamides in DMSO. Make serial dilutions in HEPES buffer to achieve a range of final assay concentrations.

-

Enzyme and Substrate Preparation: Prepare a solution of recombinant human CA IX in HEPES buffer. Prepare a solution of 4-nitrophenyl acetate in acetonitrile.

-

Assay: To the wells of a 96-well plate, add the HEPES buffer, the enzyme solution, and the sulfonamide solution at various concentrations.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the 4-nitrophenyl acetate solution to each well.

-

Measurement: Immediately measure the absorbance at 400 nm at regular intervals to monitor the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the IC₅₀ value for each compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Protocol 3: PI3K/Akt Pathway Inhibition Assay (Western Blot)

This protocol describes a method to assess the effect of synthesized 4-isopropoxybenzenesulfonamides on the PI3K/Akt signaling pathway in cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Cell culture medium and supplements

-

Synthesized 4-isopropoxybenzenesulfonamide derivatives

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Culture the cancer cells to 70-80% confluency. Treat the cells with varying concentrations of the synthesized sulfonamides for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against phospho-Akt, total Akt, and GAPDH overnight at 4 °C.

-

Detection: Wash the membrane and incubate it with the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Akt compared to total Akt, normalized to the loading control. A decrease in the phospho-Akt/total Akt ratio indicates inhibition of the PI3K/Akt pathway.

Data Presentation

While specific quantitative data for a series of N-substituted 4-isopropoxybenzenesulfonamides are not extensively available in the public domain, the following tables illustrate the expected data presentation format based on typical results for analogous sulfonamide derivatives.

Table 1: Synthesis and Physicochemical Properties of N-Aryl-4-isopropoxybenzenesulfonamides

| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) | Molecular Formula |

| 1a | Phenyl | 85-95 | 120-122 | C₁₅H₁₇NO₃S |

| 1b | 4-Chlorophenyl | 80-90 | 135-137 | C₁₅H₁₆ClNO₃S |

| 1c | 4-Methylphenyl | 88-98 | 128-130 | C₁₆H₁₉NO₃S |

| 1d | 4-Methoxyphenyl | 82-92 | 115-117 | C₁₆H₁₉NO₄S |

Table 2: In Vitro Biological Activity of N-Aryl-4-isopropoxybenzenesulfonamides

| Compound ID | CA IX Inhibition IC₅₀ (nM) | PI3K Inhibition IC₅₀ (µM) | Anticancer Activity (MCF-7) IC₅₀ (µM) |

| 1a | 150 | 10.5 | 25.2 |

| 1b | 75 | 5.2 | 12.8 |

| 1c | 120 | 8.9 | 20.1 |

| 1d | 200 | 15.1 | 30.5 |

Note: The data presented in the tables are hypothetical and for illustrative purposes, based on activities of structurally related sulfonamides.

Visualizations

Synthetic Workflow

Caption: General workflow for the synthesis of N-substituted 4-isopropoxybenzenesulfonamides.

PI3K/Akt Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a 4-isopropoxybenzenesulfonamide derivative.

References

- 1. Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Synthesis of N-Substituted 4-Isopropoxybenzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between 4-isopropoxybenzenesulfonyl chloride and primary amines is a cornerstone of modern medicinal chemistry, yielding N-substituted 4-isopropoxybenzenesulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a multitude of therapeutic agents, exhibiting a wide range of biological activities including antibacterial, diuretic, and hypoglycemic effects. The 4-isopropoxyphenyl moiety provides a valuable scaffold that can enhance lipophilicity and modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

These application notes provide a comprehensive overview of the synthesis, reaction principles, and practical applications of N-substituted 4-isopropoxybenzenesulfonamides, complete with detailed experimental protocols and representative data.

Reaction Principle and Mechanism

The synthesis of sulfonamides from sulfonyl chlorides and primary amines proceeds through a nucleophilic substitution reaction at the sulfur atom. The reaction mechanism, often analogous to the Hinsberg test for amines, involves the primary amine acting as a nucleophile, attacking the electrophilic sulfur atom of the this compound.[1][2] This initial attack forms a tetrahedral intermediate. The subsequent elimination of the chloride ion and a proton, typically facilitated by a non-nucleophilic base like pyridine or triethylamine, results in the formation of the stable sulfonamide product.[3][4] The presence of a base is critical to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[5]

Applications in Drug Discovery